molecular formula C10H16N2 B13212381 3-(1-Methyl-1H-pyrrol-2-YL)piperidine

3-(1-Methyl-1H-pyrrol-2-YL)piperidine

Cat. No.: B13212381
M. Wt: 164.25 g/mol
InChI Key: OMOCWISOHOZMKW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrrol-2-YL)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrrole with piperidine under specific conditions to form the desired compound . The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrrol-2-YL)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

3-(1-Methyl-1H-pyrrol-2-YL)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrrol-2-YL)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methyl-1H-pyrrol-2-YL)piperidine is unique due to its specific ring structure, which combines features of both pyrrole and piperidine. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

3-(1-methylpyrrol-2-yl)piperidine

InChI

InChI=1S/C10H16N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h3,5,7,9,11H,2,4,6,8H2,1H3

InChI Key

OMOCWISOHOZMKW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2CCCNC2

Origin of Product

United States

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